N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, a tetrahydronaphthalene moiety, and an oxazole ring
Preparation Methods
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the 5-methylfuran-2-yl moiety.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Synthesis of the tetrahydronaphthalene moiety: This involves the hydrogenation of a naphthalene derivative under specific conditions to form the tetrahydronaphthalene ring.
Formation of the oxazole ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling reactions: The final step involves coupling the various moieties together to form the target compound.
Industrial production methods would involve scaling up these reactions, optimizing conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrogenation: The tetrahydronaphthalene moiety can be further hydrogenated to form decahydronaphthalene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Materials Science: The unique structure of this compound makes it a potential candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(naphthalen-2-yl)-1,2-oxazole-3-carboxamide: This compound lacks the tetrahydronaphthalene moiety, which may affect its biological activity and chemical properties.
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-thiazole-3-carboxamide: This compound has a thiazole ring instead of an oxazole ring, which may influence its reactivity and interactions with molecular targets.
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-acetamide: This compound has an acetamide group instead of a carboxamide group, which may alter its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-18-9-12-24(31-18)23(29-13-5-2-6-14-29)17-27-26(30)22-16-25(32-28-22)21-11-10-19-7-3-4-8-20(19)15-21/h9-12,15-16,23H,2-8,13-14,17H2,1H3,(H,27,30) |
InChI Key |
WAAOMYONJWTFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)N5CCCCC5 |
Origin of Product |
United States |
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